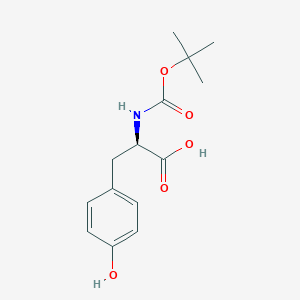

Boc-D-tirosina

Descripción general

Descripción

It is commonly used in peptide synthesis as a protected form of D-tyrosine, where the Boc (tert-butoxycarbonyl) group protects the amino group from unwanted reactions during the synthesis process . This compound is a white to off-white crystalline solid, with a molecular formula of C14H19NO5 and a molecular weight of 281.30 g/mol .

Aplicaciones Científicas De Investigación

Peptide Synthesis

Overview : Boc-D-tyrosine is a crucial building block in the synthesis of peptides. Its protected form allows for selective reactions during the assembly of peptide chains.

Applications :

- Therapeutic Proteins : It is widely used in developing therapeutic proteins and biologics, facilitating the incorporation of tyrosine residues into peptide sequences.

- Chemical Stability : The Boc (tert-butyloxycarbonyl) protecting group enhances the stability of the amino acid during synthesis, making it easier to handle under various conditions .

Drug Development

Overview : The structural similarity of Boc-D-tyrosine to neurotransmitters makes it a valuable compound in pharmaceutical research.

Applications :

- Neurological Disorders : Researchers utilize Boc-D-tyrosine to design novel drug candidates targeting neurological disorders, leveraging its ability to mimic natural neurotransmitter functions .

- Synthetic Lethality : In cancer therapy, compounds derived from Boc-D-tyrosine are being explored for their potential to act as synthetic lethal agents against specific tumor types .

Bioconjugation

Overview : Bioconjugation involves attaching biomolecules to drugs or other therapeutic agents to enhance their efficacy and delivery.

Applications :

- Protein Modification : Boc-D-tyrosine is increasingly recognized for its role in tyrosine bioconjugation strategies, which allow for site-selective modifications of proteins. This capability is crucial for developing multifunctional therapeutics .

- Enhanced Delivery Systems : By conjugating drugs with biomolecules using Boc-D-tyrosine, researchers can improve the pharmacokinetics and biodistribution of therapeutic agents .

Cancer Research

Overview : The potential of Boc-D-tyrosine in cancer research is being actively explored due to its ability to influence enzyme activity related to tumor growth.

Applications :

- Enzyme Modulation : Studies indicate that Boc-D-tyrosine can modify the activity of certain enzymes involved in cancer progression, making it a candidate for targeted therapies .

- Combination Therapies : The compound's properties are being investigated in combination with other agents to enhance therapeutic outcomes in cancer treatment .

Analytical Chemistry

Overview : Boc-D-tyrosine serves as a model compound in analytical methods for studying amino acids and protein structure.

Applications :

- Behavioral Studies of Amino Acids : It is utilized in various analytical techniques to gain insights into the behavior and interactions of amino acids and their derivatives, contributing to a better understanding of protein folding and function .

- Spectroscopic Analysis : Researchers employ spectroscopic methods involving Boc-D-tyrosine to analyze protein conformations and interactions within biological systems .

Summary Table of Applications

| Application Area | Specific Uses |

|---|---|

| Peptide Synthesis | Building block for therapeutic proteins; enhances stability during synthesis |

| Drug Development | Novel drug candidates for neurological disorders; synthetic lethality in cancer therapy |

| Bioconjugation | Site-selective protein modifications; improved drug delivery systems |

| Cancer Research | Modulation of enzyme activity; potential for targeted therapies |

| Analytical Chemistry | Insights into amino acid behavior; protein structure analysis |

Case Studies and Research Insights

- Cancer Therapeutics Development :

- Bioconjugation Techniques :

- Cosmetic Applications :

Mecanismo De Acción

Target of Action

Boc-D-tyrosine, also known as Boc-D-Tyr-OH, is a derivative of the amino acid tyrosine . It is primarily used as a protecting group in peptide synthesis . The primary targets of Boc-D-tyrosine are amino functions, particularly primary amines, which can accommodate two such groups .

Mode of Action

Boc-D-tyrosine interacts with its targets by providing protection during the synthesis of multifunctional targets . This protection is crucial when there is a need to protect an amino function during a synthetic project . The Boc-group can be cleaved by mild acidolysis, making it a versatile tool in peptide synthesis .

Biochemical Pathways

Tyrosine, the parent compound of Boc-D-tyrosine, plays a pivotal role in various biochemical pathways. It is synthesized from phenylalanine and serves as a precursor for several important substances, including epinephrine, thyroid hormones, and melanin . The modification of tyrosine by Boc-D-tyrosine can impact these pathways, although the specific effects would depend on the context of the modification .

Pharmacokinetics

As a derivative of tyrosine, its properties may be influenced by the characteristics of the parent compound

Result of Action

The molecular and cellular effects of Boc-D-tyrosine’s action are primarily related to its role as a protecting group in peptide synthesis . By protecting amino functions during synthesis, Boc-D-tyrosine can facilitate the creation of complex peptides without unwanted side reactions . The specific effects would depend on the context of the synthesis and the other compounds involved.

Action Environment

The action, efficacy, and stability of Boc-D-tyrosine can be influenced by various environmental factors. For instance, the pH of the environment can impact the ability of the Boc-group to protect amino functions and be cleaved by acidolysis . Additionally, factors such as temperature and solvent can also affect the stability and reactivity of Boc-D-tyrosine .

Análisis Bioquímico

Biochemical Properties

Boc-D-tyrosine interacts with several enzymes, proteins, and other biomolecules. For instance, it is involved in a high-performance liquid chromatographic method using pre-column derivatization with o-phthalaldehyde (OPA) plus N-tert-butyloxycarbonyl-D-cysteine (Boc-D-Cys) for the determination of aspartic acid (Asp), serine (Ser) and alanine (Ala) enantiomers .

Cellular Effects

Tyrosine, from which Boc-D-tyrosine is derived, is known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of Boc-D-tyrosine is complex and involves several biochemical reactions. For example, tyrosinase converts tyrosine to L-DOPA, and DOPA-dioxygenase catalyzes oxidative cleavage of L-DOPA into betalamic acid . This suggests that Boc-D-tyrosine might have similar interactions at the molecular level.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Boc-D-tyrosine can be synthesized through the reaction of D-tyrosine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or potassium carbonate . The reaction typically occurs at room temperature with vigorous stirring to ensure complete conversion. The reaction mixture is then extracted and purified to obtain the desired product .

Industrial Production Methods: In industrial settings, the synthesis of Boc-D-tyrosine follows similar principles but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. The reaction conditions are optimized to minimize impurities and maximize the purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions: Boc-D-tyrosine undergoes various chemical reactions, including:

Deprotection: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA) or hydrochloric acid in dioxane.

Substitution: The hydroxyl group on the tyrosine residue can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid (HCl) in dioxane.

Substitution: Various nucleophiles depending on the desired substitution product.

Major Products:

Deprotection: D-tyrosine.

Substitution: Substituted tyrosine derivatives depending on the nucleophile used.

Comparación Con Compuestos Similares

**Similar Comp

Actividad Biológica

Boc-D-tyrosine (N-tert-butoxycarbonyl-D-tyrosine) is an important derivative of the amino acid tyrosine, widely utilized in biochemical research and pharmaceutical applications. This article provides a comprehensive overview of its biological activity, synthesis, and applications, supported by relevant case studies and research findings.

Boc-D-tyrosine is characterized by its structure, which includes a tert-butoxycarbonyl (Boc) protecting group on the amino group of D-tyrosine. Its molecular formula is with a molecular weight of 281.31 g/mol. The Boc group enhances the stability and solubility of D-tyrosine in various chemical reactions, making it a valuable intermediate in peptide synthesis.

Synthesis Methods:

- Boc Protection : The Boc group is typically introduced using Boc anhydride in the presence of a base, which protects the amino group while leaving the carboxylic acid free for further reactions.

- Coupling Reactions : Boc-D-tyrosine can be incorporated into peptides through standard coupling methods such as DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) coupling techniques.

Biological Activity

The biological activity of Boc-D-tyrosine is primarily linked to its role as a building block in peptide synthesis, particularly in the development of bioactive peptides and pharmaceuticals.

Enzymatic Interactions

Recent studies have shown that Boc-D-tyrosine can be effectively utilized in enzymatic reactions. For instance, research on Bacillus stearothermophilus tyrosyl-tRNA synthetase indicates that it can catalyze the activation of both D- and L-tyrosine. However, D-tyrosine exhibits lower binding affinity compared to L-tyrosine, with a dissociation constant () of approximately 102 µM for D-tyrosine, indicating its potential utility in studying enzyme specificity and kinetics .

Peptide Synthesis

Boc-D-tyrosine is extensively used in synthesizing peptides that exhibit specific biological activities, including:

- Opioid Ligands : Derivatives such as 2′,6′-dimethyl-L-tyrosine have been synthesized using Boc-D-tyrosine as a precursor, leading to compounds with significant binding affinity at mu-opioid receptors (MOR), which are crucial for pain management therapies .

Case Studies

- Opioid Development : A study demonstrated that incorporating Boc-D-tyrosine into synthetic opioid ligands improved their potency and selectivity at MOR while reducing side effects associated with traditional opioids. This highlights the strategic importance of Boc-D-tyrosine in drug design .

- Radical Acylation Reactions : Research has explored the use of Boc-D-tyrosine in radical acylation reactions under aqueous conditions, showcasing its versatility as a substrate for modifying biomolecules while maintaining high yields .

Research Findings

A detailed examination of various studies reveals several key findings regarding the biological activity and applications of Boc-D-tyrosine:

Propiedades

IUPAC Name |

(2R)-3-(4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO5/c1-14(2,3)20-13(19)15-11(12(17)18)8-9-4-6-10(16)7-5-9/h4-7,11,16H,8H2,1-3H3,(H,15,19)(H,17,18)/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNBUSIJNWNXLQQ-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC1=CC=C(C=C1)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3978-80-1 | |

| Record name | N-[(tert-butoxy)carbonyl]-L-tyrosine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.468 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the chirality of Boc-D-tyrosine influence the synthesis of aminopeptidase inhibitors?

A2: Aminopeptidase inhibitors often require specific stereochemistry for optimal activity. Starting with Boc-D-tyrosine, a chiral building block, ensures the desired stereochemical configuration is retained throughout the synthesis. For instance, utilizing Boc-D-tyrosine allowed researchers to synthesize the naturally occurring alkaloid (-)-aphanorphine, which possesses a specific stereochemical arrangement crucial for its biological activity. [] This highlights the importance of Boc-D-tyrosine in constructing molecules with defined three-dimensional structures, essential for targeted biological activity.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.